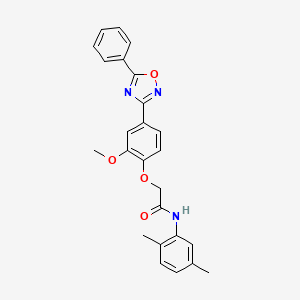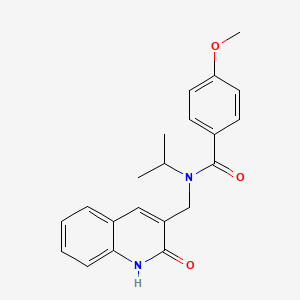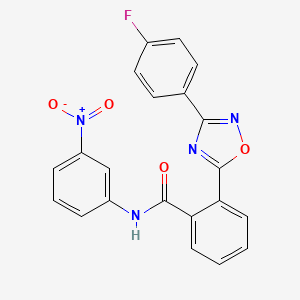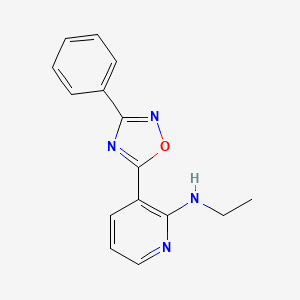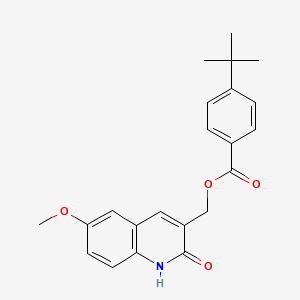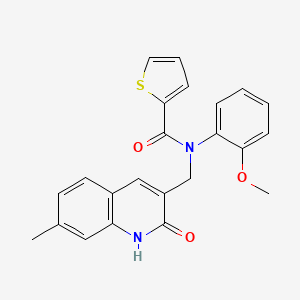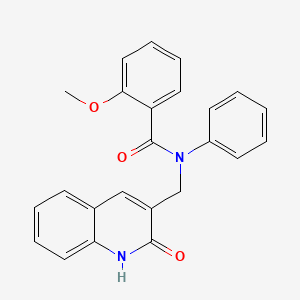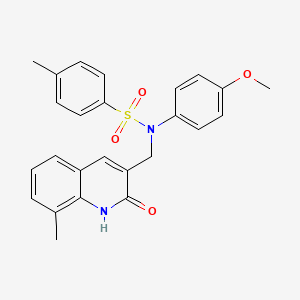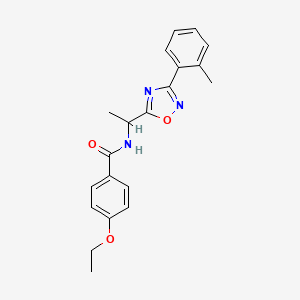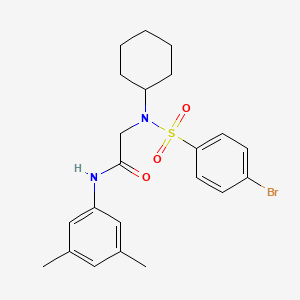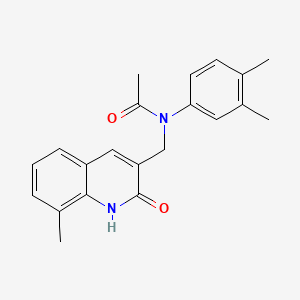
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is commonly used in the pharmaceutical industry. DMQA has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用机制
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide exerts its biological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which protect cells from oxidative damage. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have anti-inflammatory effects, which reduce inflammation and pain. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to induce apoptosis in cancer cells, which inhibits their growth and proliferation. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to have neuroprotective effects, which protect neurons from damage and death.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been extensively studied and its biological effects are well-characterized. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have a wide range of biological activities, making it a potential candidate for a variety of scientific research applications. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide in lab experiments. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has not been extensively studied in vivo and its pharmacokinetics and toxicity are not well-characterized. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide may also have off-target effects that need to be considered when designing experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide. One area of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide-based therapies for cancer and neurodegenerative diseases. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have potent anticancer and neuroprotective effects, making it a potential candidate for the development of novel therapies. Another area of interest is the study of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide's effects on the immune system. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have anti-inflammatory effects, and further research is needed to determine its potential as an immunomodulatory agent. Finally, the pharmacokinetics and toxicity of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide need to be further studied to determine its safety and efficacy for use in humans.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide involves the reaction of 2-hydroxy-8-methylquinoline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide. This synthesis method has been optimized for high yield and purity and has been extensively used in the production of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide for scientific research.
科学研究应用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-9-19(10-15(13)3)23(16(4)24)12-18-11-17-7-5-6-14(2)20(17)22-21(18)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXZWWCJVPNFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


